molecular formula C14H25BO4 B13623779 Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate CAS No. 2919960-65-7

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B13623779
CAS No.: 2919960-65-7
M. Wt: 268.16 g/mol
InChI Key: UQITULWXEUUVLM-UHFFFAOYSA-N
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Description

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a cyclobutane ring, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate typically involves the borylation of a suitable precursor. One common method is the reaction of a cyclobutane carboxylate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of strained ring systems and complex organic molecules .

Properties

CAS No.

2919960-65-7

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

IUPAC Name

ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C14H25BO4/c1-6-17-11(16)14(8-7-9-14)10-15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3

InChI Key

UQITULWXEUUVLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2(CCC2)C(=O)OCC

Origin of Product

United States

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